1-(3,3,4,4,5,5,5-Heptafluoro-1-iodopentyl)-2,8,9-trioxa-5-aza-1-silabicyclo(3.3.3)undecane
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Overview
Description
1-(3,3,4,4,5,5,5-Heptafluoro-1-iodopentyl)-2,8,9-trioxa-5-aza-1-silabicyclo(333)undecane is a complex organofluorine compound It features a unique structure with multiple functional groups, including fluorine, iodine, and silicon atoms
Preparation Methods
The synthesis of 1-(3,3,4,4,5,5,5-Heptafluoro-1-iodopentyl)-2,8,9-trioxa-5-aza-1-silabicyclo(3.3.3)undecane involves multiple steps. The synthetic route typically starts with the preparation of the heptafluoro-1-iodopentyl precursor, followed by the introduction of the trioxa-aza-silabicyclo structure. Reaction conditions often include the use of strong bases, solvents like tetrahydrofuran (THF), and controlled temperatures to ensure the desired product formation. Industrial production methods may involve scaling up these reactions using continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
1-(3,3,4,4,5,5,5-Heptafluoro-1-iodopentyl)-2,8,9-trioxa-5-aza-1-silabicyclo(3.3.3)undecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups.
Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) or potassium cyanide (KCN).
Scientific Research Applications
1-(3,3,4,4,5,5,5-Heptafluoro-1-iodopentyl)-2,8,9-trioxa-5-aza-1-silabicyclo(3.3.3)undecane has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules, potentially leading to the development of new drugs or diagnostic tools.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific molecular pathways.
Industry: The compound’s stability and reactivity make it useful in the development of advanced materials, including coatings and polymers.
Mechanism of Action
The mechanism of action of 1-(3,3,4,4,5,5,5-Heptafluoro-1-iodopentyl)-2,8,9-trioxa-5-aza-1-silabicyclo(3.3.3)undecane involves its interaction with molecular targets through its functional groups. The fluorine atoms enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to specific targets. The trioxa-aza-silabicyclo structure provides rigidity and stability, contributing to its overall activity.
Comparison with Similar Compounds
Compared to other similar compounds, 1-(3,3,4,4,5,5,5-Heptafluoro-1-iodopentyl)-2,8,9-trioxa-5-aza-1-silabicyclo(3.3.3)undecane stands out due to its unique combination of functional groups. Similar compounds include:
1,3,3,4,4,5,5-Heptafluoro-2-methoxy-1-cyclopentene: This compound shares the heptafluorinated structure but lacks the iodine and silabicyclo components.
1,3,3,4,4,5,5-Heptafluoro-2-methoxy-1-cyclopentane: Similar in fluorination but differs in the overall structure and functional groups.
The presence of the iodine and silabicyclo groups in 1-(3,3,4,4,5,5,5-Heptafluoro-1-iodopentyl)-2,8,9-trioxa-5-aza-1-silabicyclo(33
Properties
CAS No. |
112330-85-5 |
---|---|
Molecular Formula |
C11H15F7INO3Si |
Molecular Weight |
497.22 g/mol |
IUPAC Name |
1-(3,3,4,4,5,5,5-heptafluoro-1-iodopentyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane |
InChI |
InChI=1S/C11H15F7INO3Si/c12-9(13,10(14,15)11(16,17)18)7-8(19)24-21-4-1-20(2-5-22-24)3-6-23-24/h8H,1-7H2 |
InChI Key |
OQTYDEFANMOWFR-UHFFFAOYSA-N |
Canonical SMILES |
C1CO[Si]2(OCCN1CCO2)C(CC(C(C(F)(F)F)(F)F)(F)F)I |
Origin of Product |
United States |
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